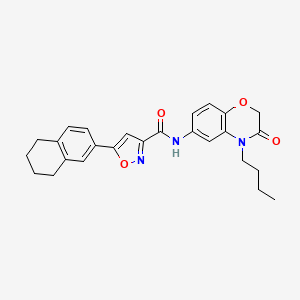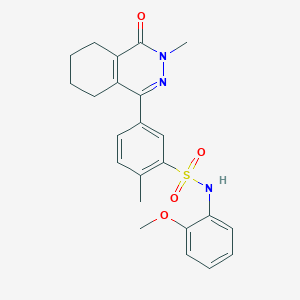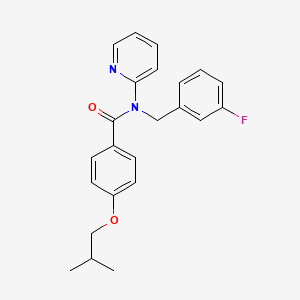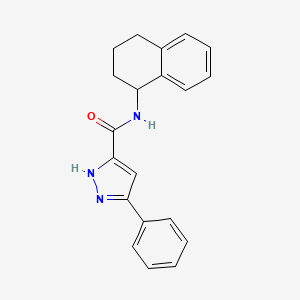![molecular formula C20H18N4O6 B11300402 1-(Morpholin-4-yl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11300402.png)
1-(Morpholin-4-yl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(モルホリン-4-イル)-2-{3-[5-(4-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]フェノキシ}エタノンは、モルホリン環、ニトロフェニル基、およびオキサジアゾール環を特徴とする複雑な有機化合物です。
合成方法
1-(モルホリン-4-イル)-2-{3-[5-(4-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]フェノキシ}エタノンの合成は、通常、オキサジアゾール環の形成と、それに続くモルホリンとニトロフェニル基の付加を含む複数の段階からなります。反応条件は、通常、目的の生成物を高い純度と収率で得るために、特定の試薬と触媒の使用を必要とします。 工業的生産方法は、効率とコスト効率を維持しながら、これらの合成経路を最適化してプロセスをスケールアップすることがあります .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(MORPHOLIN-4-YL)-2-{3-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, often using nitric acid and sulfuric acid.
Morpholine Ring Introduction: The morpholine ring is usually introduced through nucleophilic substitution reactions involving morpholine and suitable electrophiles.
Final Coupling: The final step involves coupling the oxadiazole and nitrophenyl intermediates with the morpholine derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
1-(モルホリン-4-イル)-2-{3-[5-(4-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]フェノキシ}エタノンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、一般的な還元剤を使用して、化合物の還元形を生成することができます。
置換: この化合物は、置換反応に関与することができ、その際、官能基が適切な条件下で他の基に置換されます。これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応の触媒が含まれます
科学研究への応用
1-(モルホリン-4-イル)-2-{3-[5-(4-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]フェノキシ}エタノンは、科学研究においていくつかの応用があります。
化学: さまざまな有機化合物の合成における中間体として使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: さまざまな病気の治療剤としての可能性を探求するための研究が進行中です。
科学的研究の応用
1-(MORPHOLIN-4-YL)-2-{3-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
作用機序
1-(モルホリン-4-イル)-2-{3-[5-(4-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]フェノキシ}エタノンの作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物は、酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路は、特定の用途と研究対象の生物学的システムによって異なります .
類似の化合物との比較
1-(モルホリン-4-イル)-2-{3-[5-(4-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]フェノキシ}エタノンは、次のような類似の化合物と比較することができます。
1-[4-(2-モルホリン-4-イル-2-オキソエトキシ)フェニル]エタノン: この化合物は、同様の構造をしていますが、オキサジアゾール環がありません。
ビス(アセトキシメチル) 2,2’-({2-[2-(4-モルホリニル)-2-オキソエトキシ]-4-ニトロフェニル}イミノ)ジアセテート: この化合物は、同様のモルホリンとニトロフェニル基を特徴としていますが、異なる官能基が結合しています。1-(モルホリン-4-イル)-2-{3-[5-(4-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]フェノキシ}エタノンのユニークさは、異なる化学的および生物学的特性を与える官能基の特定の組み合わせにあります
類似化合物との比較
Similar Compounds
1-(MORPHOLIN-4-YL)-2-(PIPERAZIN-1-YL)ETHAN-1-ONE: Similar in structure but with a piperazine ring instead of the oxadiazole ring.
4-ACRYLOYLMORPHOLINE: Contains a morpholine ring but differs in the rest of the structure.
Uniqueness
1-(MORPHOLIN-4-YL)-2-{3-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is unique due to the combination of the morpholine, nitrophenyl, and oxadiazole groups, which confer specific chemical and physical properties not found in other similar compounds.
特性
分子式 |
C20H18N4O6 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
1-morpholin-4-yl-2-[3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone |
InChI |
InChI=1S/C20H18N4O6/c25-18(23-8-10-28-11-9-23)13-29-17-3-1-2-15(12-17)19-21-20(30-22-19)14-4-6-16(7-5-14)24(26)27/h1-7,12H,8-11,13H2 |
InChIキー |
ONCKPKLZQTVOLO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11300334.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B11300338.png)

![4-(2,4-Dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11300345.png)

![2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11300358.png)
![1-(4-Butoxy-3-methoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11300359.png)
![2-[5-(3-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11300372.png)
![2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B11300375.png)

![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11300419.png)
![7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11300428.png)
